
(3-Methoxyphenyl)(phenyl)methanol
Descripción general
Descripción
“(3-Methoxyphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .
Molecular Structure Analysis
The molecular structure of “(3-Methoxyphenyl)(phenyl)methanol” includes two phenyl rings, one of which is substituted with a methoxy group, and a methanol group . Further structural analysis would require more specific data such as NMR or crystallography results.Physical And Chemical Properties Analysis
“(3-Methoxyphenyl)(phenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 357.8±30.0 °C at 760 mmHg, and a flash point of 160.7±18.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Antitubercular Activity
(3-Methoxyphenyl)(phenyl)methanol, a diarylheptanoid, has shown promising in vitro and ex vivo antitubercular activity. This compound, derived from the methanol extract of Alpinia officinarum rhizomes, exhibited significant activity against dormant Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (dormant phage), without activity against gram-positive and gram-negative bacterial strains. It was also found to be weakly cytotoxic against human cancer cell lines (Honmore et al., 2016).
Electrosynthesis Applications
The compound has been involved in electrosynthesis studies. For instance, anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol led to the formation of an α-methoxylated product. This showcases its potential in synthetic applications, particularly in the field of electrosynthesis (Furuta & Fuchigami, 1998).
Asymmetric Synthesis
(3-Methoxyphenyl)(phenyl)methanol has been used as a chiral auxiliary in asymmetric synthesis. Specifically, it has facilitated the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Superacid Acidity Measurements
This compound has been utilized in studying the behavior of derivatives in superacid mixtures for acidity measurements. The protonation of the methoxy group in high acidity media provided insights into superacid systems (Touiti, Jost, & Sommer, 1986).
Mecanismo De Acción
3-Methoxybenzhydrol, also known as (3-Methoxyphenyl)(phenyl)methanol, is a compound with a molecular weight of 214.26 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
It is used in proteomics research , suggesting that it may play a role in protein synthesis or modification.
Pharmacokinetics
Its physical state is liquid, with a predicted boiling point of 3578° C at 760 mmHg and a predicted density of 11 g/mL . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical used in proteomics research
Action Environment
The action, efficacy, and stability of 3-Methoxybenzhydrol can be influenced by various environmental factors. For instance, its solvothermal reactions involve high temperature and pressure . These conditions could potentially affect the compound’s action and stability.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPWTCZBHLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



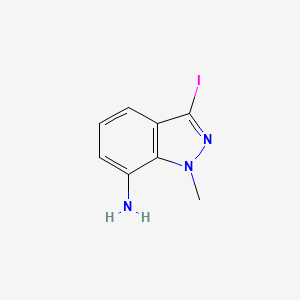

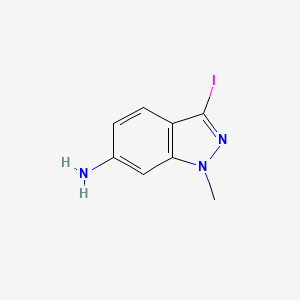
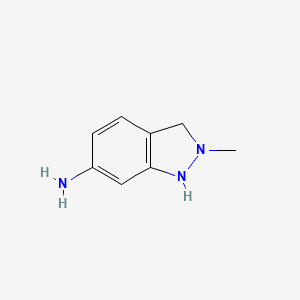
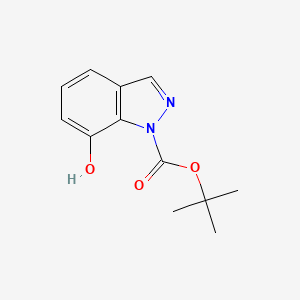
![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)
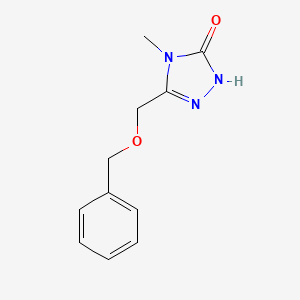

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)

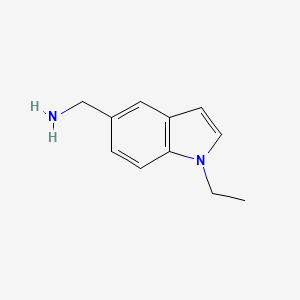

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)
